2-Hydroxyethyl 4-(dimethylamino)benzoate
Overview
Description
2-Hydroxyethyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-hydroxyethyl ester group, and the para position of the benzene ring is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(Dimethylamino)benzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-(dimethylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl ester group.
Octyl 4-(dimethylamino)benzoate: Contains an octyl ester group, used in sunscreen formulations.
Methyl 4-(dimethylamino)benzoate: Features a methyl ester group, used in various chemical applications
Uniqueness
2-Hydroxyethyl 4-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The hydroxyethyl ester group enhances its solubility in water and other polar solvents, making it suitable for various applications in aqueous environments .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxyethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10-5-3-9(4-6-10)11(14)15-8-7-13/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
NAEJEHRMNNEDJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.